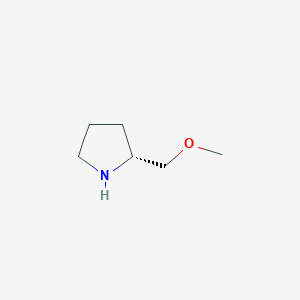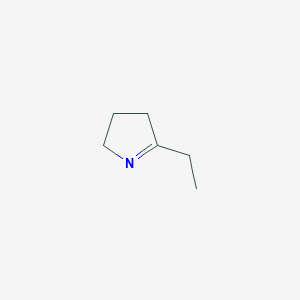
N,N-Dimethyl-2-(5-methoxybenzofuran-3-yl)ethanamine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of “N,N-Dimethyl-2-(5-methoxybenzofuran-3-yl)ethanamine” is C13H17NO2 . It has a molecular weight of 219.28000 . The exact mass is 219.12600 . The structure of the molecule can be analyzed using various spectroscopic techniques .Chemical Reactions Analysis
The chemical reactions involving “N,N-Dimethyl-2-(5-methoxybenzofuran-3-yl)ethanamine” can be studied using techniques like nuclear magnetic resonance (NMR) and gas chromatography/mass spectrometry (GC/MS) . These techniques provide information about the chemical shifts, mass spectra, and other properties of the molecule .Physical And Chemical Properties Analysis
“N,N-Dimethyl-2-(5-methoxybenzofuran-3-yl)ethanamine” has a density of 1.077g/cm3 . It has a boiling point of 312.9ºC at 760mmHg . The flash point is 143ºC . The vapour pressure is 0.000514mmHg at 25°C . The index of refraction is 1.558 .Wissenschaftliche Forschungsanwendungen
Neurochemical Pharmacology of Psychoactive Substituted Phenethylamines
A study by Eshleman et al. (2018) investigates the action of various psychoactive substituted 2,5-dimethoxy-N-benzylphenethylamines, including N,N-Dimethyl-2-(5-methoxybenzofuran-3-yl)ethanamine, on mammalian cells expressing different serotonin receptors. This research provides insight into the biochemical pharmacology of these compounds, which is consistent with hallucinogenic activity, and offers a comparative analysis with hallucinogens and stimulants (Eshleman et al., 2018).
Cardiotoxicity of 25D-NBOMe and 25C-NBOMe
Yoon et al. (2019) explored the cardiotoxic effects of 2-(2,5-dimethoxy-4-methylphenyl)-N-(2-methoxybenzyl)ethanamine (25D-NBOMe) and related compounds. The study utilized assays like MTT, rat electrocardiography, and human ether-a-go-go-related gene assays to conclude that these compounds, including N,N-Dimethyl-2-(5-methoxybenzofuran-3-yl)ethanamine, pose potential risks to cardiac rhythm (Yoon et al., 2019).
Fatal Intoxication Case Involving 25B-NBOMe
Yoshida et al. (2015) presented a case of fatal intoxication due to 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25B-NBOMe), highlighting the dangers of small doses of these substances. The findings underscore the need for caution and further research into the effects of these psychoactive substances (Yoshida et al., 2015).
Metabolic Profiling in Human Liver Microsomes
Seo et al. (2018) studied the in vitro metabolism of 2-(2,5-Dimethoxy-4-nitrophenyl)-N-(2-methoxybenzyl)ethanamine (25N-NBOMe) using human liver microsomes. This research provides critical insights into the metabolic pathways and potential biomarkers for intoxication cases involving such compounds (Seo et al., 2018).
Neuropharmacology of NBOMe Hallucinogens in Rats
Elmore et al. (2018) explored the comparative neuropharmacology of NBOMe hallucinogens, including N,N-Dimethyl-2-(5-methoxybenzofuran-3-yl)ethanamine, in rats. The study reveals that NBOMes are highly potent 5-HT2A agonists, correlating with their powerful hallucinogenic effects (Elmore et al., 2018).
Safety And Hazards
The safety and hazards associated with “N,N-Dimethyl-2-(5-methoxybenzofuran-3-yl)ethanamine” can be found in its Safety Data Sheet (SDS) . The SDS includes information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and other safety-related data .
Eigenschaften
IUPAC Name |
2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-14(2)7-6-10-9-16-13-5-4-11(15-3)8-12(10)13/h4-5,8-9H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPQJTBOQCCTFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=COC2=C1C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80161481 | |
| Record name | N,N-Dimethyl-2-(5-methoxybenzofuran-3-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80161481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-2-(5-methoxybenzofuran-3-yl)ethanamine | |
CAS RN |
140853-58-3 | |
| Record name | 5-Methoxy-N,N-dimethyl-3-benzofuranethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140853-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-2-(5-methoxybenzofuran-3-yl)ethanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140853583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethyl-2-(5-methoxybenzofuran-3-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80161481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-METHOXY-1-BENZOFURAN-3-YL)-N,N-DIMETHYLETHANAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JXZ3RM7Y9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-](/img/structure/B127615.png)